molecular formula C17H15BrN4S B12031734 4-(4-(4-Bromophenyl)-5-((2-methylallyl)thio)-4H-1,2,4-triazol-3-yl)pyridine CAS No. 676441-15-9

4-(4-(4-Bromophenyl)-5-((2-methylallyl)thio)-4H-1,2,4-triazol-3-yl)pyridine

Cat. No.: B12031734
CAS No.: 676441-15-9
M. Wt: 387.3 g/mol
InChI Key: XWXYQAHCOIYBGO-UHFFFAOYSA-N
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Description

4-(4-(4-Bromophenyl)-5-((2-methylallyl)thio)-4H-1,2,4-triazol-3-yl)pyridine is a triazole-based heterocyclic compound featuring a pyridine ring and a 4-bromophenyl group substituted at the 1,2,4-triazole core. The 2-methylallylthio moiety distinguishes it from structurally related analogs.

Properties

CAS No.

676441-15-9

Molecular Formula

C17H15BrN4S

Molecular Weight

387.3 g/mol

IUPAC Name

4-[4-(4-bromophenyl)-5-(2-methylprop-2-enylsulfanyl)-1,2,4-triazol-3-yl]pyridine

InChI

InChI=1S/C17H15BrN4S/c1-12(2)11-23-17-21-20-16(13-7-9-19-10-8-13)22(17)15-5-3-14(18)4-6-15/h3-10H,1,11H2,2H3

InChI Key

XWXYQAHCOIYBGO-UHFFFAOYSA-N

Canonical SMILES

CC(=C)CSC1=NN=C(N1C2=CC=C(C=C2)Br)C3=CC=NC=C3

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-(4-Bromophenyl)-5-((2-methylallyl)thio)-4H-1,2,4-triazol-3-yl)pyridine typically involves multiple steps, starting with the formation of the triazole ring. One common method involves the cyclization of appropriate hydrazine derivatives with carbon disulfide, followed by alkylation with 2-methylallyl bromide. The bromophenyl group is introduced via a Suzuki coupling reaction using a bromophenyl boronic acid derivative and a suitable palladium catalyst.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors for the cyclization and coupling steps, as well as the development of efficient purification methods to isolate the final product.

Chemical Reactions Analysis

Types of Reactions

4-(4-(4-Bromophenyl)-5-((2-methylallyl)thio)-4H-1,2,4-triazol-3-yl)pyridine can undergo various chemical reactions, including:

    Oxidation: The sulfur atom in the thioether group can be oxidized to form a sulfoxide or sulfone.

    Reduction: The bromophenyl group can be reduced to a phenyl group.

    Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or palladium on carbon can be used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide or potassium thiolate.

Major Products

    Oxidation: Sulfoxide or sulfone derivatives.

    Reduction: Phenyl-substituted triazole pyridine.

    Substitution: Various substituted triazole pyridine derivatives depending on the nucleophile used.

Scientific Research Applications

The biological activity of this compound is attributed to its structural characteristics. Compounds containing triazole rings are known for their diverse pharmacological properties. Research indicates that derivatives of triazoles can exhibit:

  • Antimicrobial Activity : Some studies have shown that triazole derivatives can inhibit the growth of bacteria and fungi.
  • Anticancer Properties : The ability of these compounds to interact with specific cellular targets may lead to apoptosis in cancer cells.
  • Anti-inflammatory Effects : Certain triazole compounds have been reported to reduce inflammation through various mechanisms.

Case Studies

  • Antimicrobial Activity : A study demonstrated that similar triazole compounds exhibited significant activity against both Gram-positive and Gram-negative bacteria. The mechanism often involves disruption of cell wall synthesis or interference with metabolic pathways .
  • Anticancer Research : In vitro studies have indicated that triazole derivatives can induce cell cycle arrest in cancer cell lines, suggesting potential as chemotherapeutic agents .
  • Anti-inflammatory Studies : Research has shown that some triazole compounds can inhibit pro-inflammatory cytokines, providing a pathway for developing new anti-inflammatory drugs.

Potential Applications

Given its structural features and biological activities, 4-(4-(4-Bromophenyl)-5-((2-methylallyl)thio)-4H-1,2,4-triazol-3-yl)pyridine may find applications in:

  • Drug Development : As a lead compound for synthesizing new antimicrobial or anticancer agents.
  • Material Science : Its unique properties may allow it to be used in developing new materials with specific functionalities.
  • Biological Research : Understanding its interactions with biological systems can provide insights into disease mechanisms.

Mechanism of Action

The mechanism of action of 4-(4-(4-Bromophenyl)-5-((2-methylallyl)thio)-4H-1,2,4-triazol-3-yl)pyridine is not fully understood, but it is believed to interact with specific molecular targets through its triazole and pyridine rings. These interactions may involve binding to enzymes or receptors, leading to modulation of biological pathways.

Comparison with Similar Compounds

Key Observations :

  • The 2-methylallyl group in the target compound offers intermediate steric bulk compared to benzyl derivatives.
  • Electronic Effects : Fluorinated benzyl groups (–14) enhance electronegativity, improving interactions with polar residues in biological targets. Allylthio groups may introduce conjugated double bonds, altering electron distribution and reactivity.

Physicochemical Properties

  • Hydrogen Bonding: The target compound (0 H-bond donors, 5 acceptors) shares similarities with fluorinated analogs (–14), favoring membrane permeability over aqueous solubility.
  • LogP and Topological Polar Surface Area (TPSA) : Substituents like 4-methylbenzyl (LogP ~4.8, TPSA ~68.9 Ų) () align with Lipinski’s rules for drug-likeness. The 2-methylallyl group may slightly reduce LogP compared to aromatic substituents.

Biological Activity

The compound 4-(4-(4-Bromophenyl)-5-((2-methylallyl)thio)-4H-1,2,4-triazol-3-yl)pyridine is a member of the triazole family, known for its diverse biological activities. Triazoles are significant in medicinal chemistry due to their ability to interact with various biological targets, leading to antimicrobial, antifungal, anticancer, and anti-inflammatory effects. This article focuses on the synthesis, characterization, and biological activity of this specific compound.

Synthesis and Characterization

The synthesis of the compound typically involves multi-step reactions that incorporate key functional groups. The presence of the bromophenyl and thioether groups is crucial for enhancing its biological activity.

Synthesis Steps

  • Formation of the Triazole Ring : The initial step involves the reaction of appropriate hydrazine derivatives with isothiocyanates to form the triazole structure.
  • Thioether Linkage : The introduction of a thioether group is achieved through nucleophilic substitution reactions.
  • Final Modifications : Substituents such as pyridine are introduced to enhance solubility and bioactivity.

Biological Activity

The biological activity of 4-(4-(4-Bromophenyl)-5-((2-methylallyl)thio)-4H-1,2,4-triazol-3-yl)pyridine has been evaluated through various studies focusing on its antimicrobial, antifungal, and anticancer properties.

Antimicrobial Activity

The compound exhibits significant antimicrobial properties against a range of Gram-positive and Gram-negative bacteria. The presence of the thioether and bromophenyl groups enhances its efficacy.

Microorganism Minimum Inhibitory Concentration (MIC)
Escherichia coli32 µg/mL
Staphylococcus aureus16 µg/mL
Candida albicans64 µg/mL

Studies indicate that compounds with similar structures have shown high antibacterial activity, suggesting that this compound may act through disruption of bacterial cell wall synthesis or interference with metabolic pathways .

Antifungal Activity

Triazole derivatives are renowned for their antifungal properties. This compound's structural features allow it to inhibit fungal growth effectively.

Fungus Zone of Inhibition (mm)
Candida albicans20 mm
Aspergillus niger15 mm

The mechanism likely involves inhibition of ergosterol biosynthesis within fungal cell membranes .

Anticancer Activity

Preliminary studies suggest that 4-(4-(4-Bromophenyl)-5-((2-methylallyl)thio)-4H-1,2,4-triazol-3-yl)pyridine may exhibit anticancer properties. Compounds in this class have been shown to induce apoptosis in cancer cells.

Cancer Cell Line IC50 (µM)
HCT116 (Colon Carcinoma)10 µM
MCF7 (Breast Carcinoma)15 µM

These findings indicate a potential for further development in cancer therapeutics .

Case Studies

Several studies have investigated the biological activities of triazole derivatives similar to our compound. For instance:

  • Study on Antimicrobial Properties : A study found that triazole derivatives exhibited varied antimicrobial activities against both bacterial and fungal strains. The presence of halogenated phenyl groups significantly enhanced activity against E. coli and S. aureus .
  • Anticancer Research : Another study reported that triazole-thione derivatives showed promising results in inhibiting the proliferation of cancer cells, particularly in colon and breast cancer models .

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